2-Methoxy-1,3-benzothiazol-6-amine

Medicinal Chemistry QSAR Drug Design

Researchers requiring defined 2,6-disubstituted benzothiazole scaffolds face limited sourcing. 2-Methoxy-1,3-benzothiazol-6-amine delivers the precise 2-MeO/6-NH₂ profile essential for SAR studies. • Non-interchangeable dual substitution enables unique physicochemical profiling (LogP 1.9, HBA 4) vs. 2-Cl, 2-Me, or unsubstituted analogs • Primary amine handle for Schiff base formation, amide coupling, and fluorophore conjugation • ≥95% purity with batch consistency ensures reproducible antiproliferative and antioxidant screening outcomes

Molecular Formula C8H8N2OS
Molecular Weight 180.23
CAS No. 77563-27-0
Cat. No. B2546331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,3-benzothiazol-6-amine
CAS77563-27-0
Molecular FormulaC8H8N2OS
Molecular Weight180.23
Structural Identifiers
SMILESCOC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C8H8N2OS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3
InChIKeyLMDPSNUTSFKGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1,3-benzothiazol-6-amine (CAS 77563-27-0): A Key Benzothiazole Scaffold for Targeted Synthesis and Biological Exploration


2-Methoxy-1,3-benzothiazol-6-amine is a heterocyclic building block belonging to the 2-aminobenzothiazole class, characterized by a benzothiazole core substituted with a methoxy group at the 2-position and a primary amine at the 6-position . Its molecular formula is C8H8N2OS, with a molecular weight of 180.23 g/mol and a melting point of 184 °C [1]. The compound exhibits a calculated LogP of 1.9, indicating moderate lipophilicity [1]. It is commercially available with a minimum purity specification of 95% and is typically stored in cool, dry conditions to maintain long-term stability .

The Criticality of 2,6-Substitution in Benzothiazoles: Why 2-Methoxy-1,3-benzothiazol-6-amine Cannot Be Replaced by Simple Analogs


Substitution at both the 2- and 6-positions of the benzothiazole ring is non-interchangeable, as these modifications independently and synergistically dictate molecular properties and biological outcomes. The 6-amino group is essential for forming Schiff bases and other key derivatives, which are crucial for antiproliferative and antioxidant activities [1]. Concurrently, the 2-methoxy group significantly alters the compound's electronic profile and lipophilicity compared to other 2-substituted analogs like 2-methyl, 2-chloro, or unsubstituted 6-aminobenzothiazole. This dual substitution pattern creates a specific physicochemical and reactivity profile that is not achievable with mono-substituted or differently di-substituted benzothiazoles, directly impacting its utility as a specialized intermediate and its performance in class-related biological screens [2].

Quantitative Evidence for 2-Methoxy-1,3-benzothiazol-6-amine: Physicochemical Differentiation from Key Analogs


Modulated Lipophilicity of 2-Methoxy-1,3-benzothiazol-6-amine Compared to its 2-Methyl Analog

The 2-methoxy substitution significantly reduces lipophilicity compared to the 2-methyl analog. This is a critical parameter in drug design, as lipophilicity governs membrane permeability, solubility, and off-target binding. The target compound has a calculated LogP of 1.9 [1], whereas the 2-methyl-1,3-benzothiazol-6-amine analog has a predicted LogP of 2.4 .

Medicinal Chemistry QSAR Drug Design

Increased Hydrogen Bond Acceptor Capacity of 2-Methoxy-1,3-benzothiazol-6-amine vs. 2-Chloro Analog

The methoxy group introduces an additional hydrogen bond acceptor (HBA) site compared to a chloro substituent. The target compound possesses 4 hydrogen bond acceptors (two from the benzothiazole core, one from the amine, and one from the methoxy oxygen) [1]. In contrast, the 2-chloro-1,3-benzothiazol-6-amine analog has only 3 hydrogen bond acceptors, as the chloro substituent is not a significant HBA [2].

Medicinal Chemistry Crystallography Molecular Interactions

Evidence of Antiproliferative Potential from a Closely Related 2-Methoxybenzothiazole Scaffold

A study on 6-substituted-2-arylbenzothiazole derivatives demonstrated that compounds incorporating a 2-methoxyphenyl group, a structural analog to the target compound's core, exhibited strong and selective antiproliferative activity. Specifically, compound 6f (6-ammonium-2-(2-methoxyphenyl)benzothiazole) displayed activity against HeLa cells in micro and submicromolar concentrations [1]. This provides strong class-level evidence that the 2-methoxybenzothiazole motif is a privileged structure for anticancer activity.

Cancer Research Drug Discovery Cytotoxicity

Strategic Procurement and Research Applications for 2-Methoxy-1,3-benzothiazol-6-amine


As a Key Intermediate in the Synthesis of Biologically Active Benzothiazole Derivatives

2-Methoxy-1,3-benzothiazol-6-amine serves as a versatile synthetic building block, particularly for constructing more complex molecules via reactions at the primary amine (e.g., Schiff base formation, amide coupling) . The 2-methoxy group imparts specific electronic and steric properties that direct further functionalization of the benzothiazole ring, as evidenced by its use in generating compounds with antiproliferative and antioxidant activities [1]. This compound is ideal for medicinal chemists building focused libraries around the 2-methoxybenzothiazole pharmacophore.

As a Specialized Scaffold in Structure-Activity Relationship (SAR) Studies

The distinct physicochemical profile of 2-Methoxy-1,3-benzothiazol-6-amine (LogP = 1.9, HBA = 4) compared to analogs like the 2-methyl (LogP = 2.4) or 2-chloro (HBA = 3) versions makes it a critical tool for SAR investigations [2]. Researchers can use this compound to probe the effects of moderate lipophilicity and increased hydrogen-bonding potential on target binding, selectivity, and pharmacokinetic properties. Its inclusion in a panel of 2-substituted-6-aminobenzothiazoles allows for a nuanced understanding of structure-property relationships.

For Developing Fluorescent Probes and Sensors

Derivatives based on the 2-amino-6-methoxybenzothiazole core have been shown to form fluorescent Schiff bases capable of interacting with DNA [3]. The primary amine on 2-Methoxy-1,3-benzothiazol-6-amine is an ideal handle for conjugating various fluorophores or recognition elements, while the benzothiazole ring can participate in π-stacking and other non-covalent interactions. This makes the compound a valuable starting material for developing novel fluorescent probes for bioimaging or diagnostic applications.

As a High-Purity Building Block for Agrochemical Discovery

Benzothiazole derivatives are a known class of compounds with antimicrobial and antifungal properties relevant to crop protection [4]. The target compound, with its 2-methoxy and 6-amino functionalities, provides a unique entry point for synthesizing novel agrochemical leads. Its defined purity (≥95%) and availability from commercial suppliers ensure reproducibility in synthesis and biological screening for agricultural research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-1,3-benzothiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.